![molecular formula C19H26NO4P B5231080 diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate, also known as DIPAM, is a phosphonate compound that has been extensively studied for its potential applications in scientific research. DIPAM is a synthetic compound that was first synthesized by researchers at the University of California, Berkeley in the 1990s. Since then, DIPAM has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in various cellular processes. One of the main targets of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is thought to be the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can inhibit the activity of acetylcholinesterase and other enzymes involved in cellular processes. In vivo studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential as a treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate in laboratory experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate is its potential toxicity. Studies have shown that diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate can be toxic to cells at high concentrations, which may limit its use in some experiments.
Future Directions
There are a number of potential future directions for research on diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate. One area of research could be the development of new drugs based on the structure of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate. Another area of research could be the identification of new targets for diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate and other phosphonate compounds. Additionally, further studies could be conducted to investigate the potential toxicity of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate and to identify ways to mitigate this toxicity.
Synthesis Methods
The synthesis of diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate involves the reaction of aniline, 2-hydroxybenzaldehyde, and diisopropyl phosphite. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate.
Scientific Research Applications
Diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the development of new drugs for the treatment of various diseases. diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate has been shown to have potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[anilino-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO4P/c1-14(2)23-25(22,24-15(3)4)19(17-12-8-9-13-18(17)21)20-16-10-6-5-7-11-16/h5-15,19-21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNADCFRUNJXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

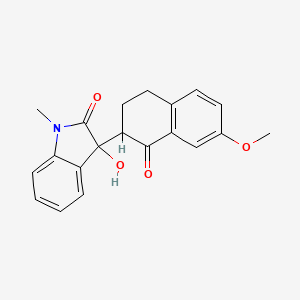
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)


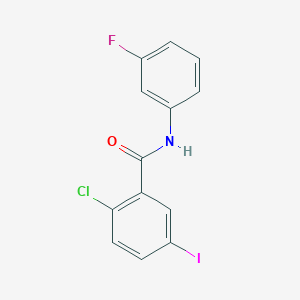
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
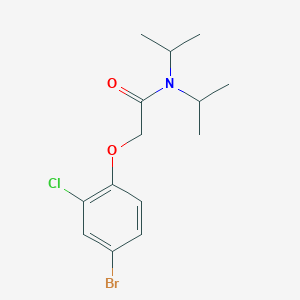
![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)

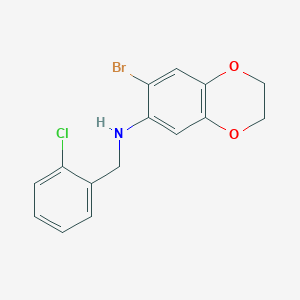
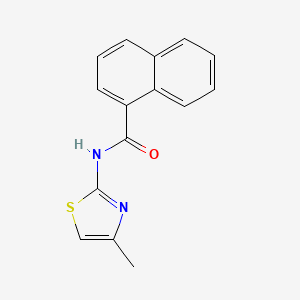
![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)